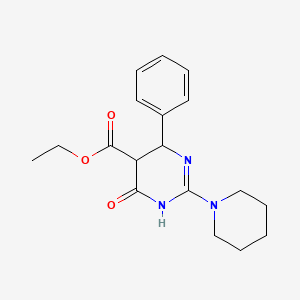

![molecular formula C20H21N5O3S B5536349 N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

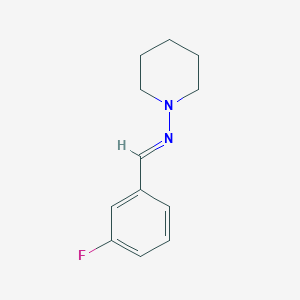

The synthesis of related compounds typically involves the reaction of specific hydrazides with aldehydes or ketones, resulting in the formation of hydrazones characterized by N'-substitution patterns and specific protective groups. For instance, the synthesis of derivatives often entails a reaction under reflux conditions in ethanol or other solvents, followed by recrystallization to purify the target compound. These processes are meticulously designed to yield compounds with precise structural features, including the desired substituents and configuration about the C=N bond (Quoc et al., 2019; Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through various spectroscopic and crystallographic techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and X-ray diffraction. These methods provide detailed insights into the compound's molecular geometry, including bond lengths, angles, and configurations, as well as the nature of any substituent effects on the overall molecular structure. For example, the crystal structure analysis often reveals the presence of hydrogen bonding and other intermolecular interactions that contribute to the stability and packing of molecules in the solid state (Quoc et al., 2019).

Chemical Reactions and Properties

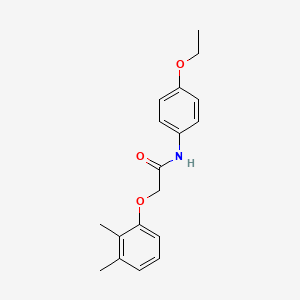

Chemical reactions involving N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide derivatives often explore the reactivity of the hydrazone moiety, focusing on condensation reactions, cyclization, and nucleophilic addition. The protective groups such as 3,4-dimethoxybenzyl group can be selectively removed under certain conditions, demonstrating the compound's versatility in synthetic applications (Grunder-Klotz & Ehrhardt, 1991).

Wissenschaftliche Forschungsanwendungen

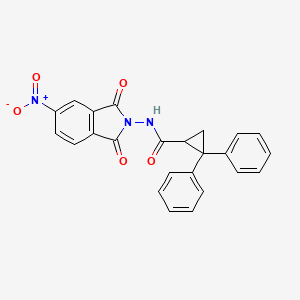

Anticancer Applications

Compounds bearing the 1,2,4-triazol-3-ylthioacetohydrazide moiety have demonstrated significant cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids. Certain derivatives have shown to inhibit cancer cell migration and possess selective cytotoxicity towards cancer cells over healthy cells, highlighting their potential as anticancer and antimetastatic agents (Šermukšnytė et al., 2022).

Crystal Structure Analysis

Research on N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides has provided insights into their crystal and molecular structures, offering a foundation for further modifications and optimization of their biological activities. These studies contribute to the understanding of the structural requirements for biological activity (Quoc et al., 2019).

Enzyme Inhibition

Derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been investigated for their inhibitory activities against lipase and α-glucosidase enzymes. These studies have identified compounds with significant inhibitory potential, suggesting their utility in the treatment of conditions like obesity and diabetes (Bekircan et al., 2015).

Nonlinear Optical Properties

Hydrazones derived from similar chemical scaffolds have been evaluated for their nonlinear optical properties, indicating their potential applications in optical devices such as limiters and switches. These findings open up new avenues for the application of these compounds in materials science (Naseema et al., 2010).

Eigenschaften

IUPAC Name |

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c1-14-22-24-20(25(14)16-9-5-4-6-10-16)29-13-18(26)23-21-12-15-8-7-11-17(27-2)19(15)28-3/h4-12H,13H2,1-3H3,(H,23,26)/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBXRMLVBDTFSR-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)

![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)

![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)